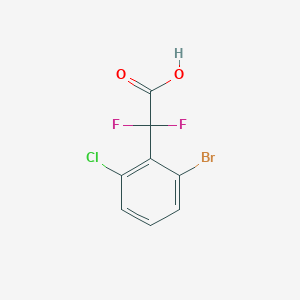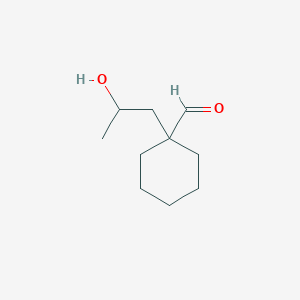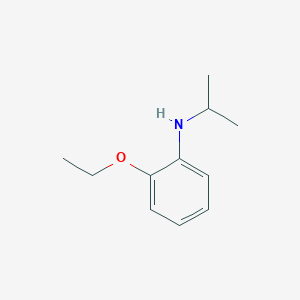![molecular formula C12H19NO B13277798 [3-(Pentylamino)phenyl]methanol](/img/structure/B13277798.png)
[3-(Pentylamino)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Pentylamino)phenyl]methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a pentylamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pentylamino)phenyl]methanol typically involves the reaction of 3-nitrobenzaldehyde with pentylamine, followed by reduction. The general steps are as follows:
Condensation Reaction: 3-nitrobenzaldehyde reacts with pentylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts for the reduction step can also be explored to enhance selectivity and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(Pentylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of [3-(Pentylamino)phenyl]methanone.
Reduction: Formation of [3-(Pentylamino)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Pentylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(Pentylamino)phenyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(Methylamino)phenyl]methanol
- [3-(Ethylamino)phenyl]methanol
- [3-(Butylamino)phenyl]methanol
Uniqueness
[3-(Pentylamino)phenyl]methanol is unique due to the length of its pentyl chain, which can influence its hydrophobicity and interaction with biological membranes. This can result in distinct biological activities compared to its shorter or longer chain analogs.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[3-(pentylamino)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-8-13-12-7-5-6-11(9-12)10-14/h5-7,9,13-14H,2-4,8,10H2,1H3 |
InChI Key |
JHCVMGLFVHOLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide](/img/structure/B13277733.png)
amine](/img/structure/B13277736.png)
![(Pentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13277740.png)
![2-Bromo-6-[(propylamino)methyl]phenol](/img/structure/B13277753.png)

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13277769.png)



![tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13277785.png)

![2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile](/img/structure/B13277791.png)

